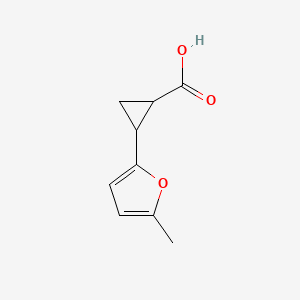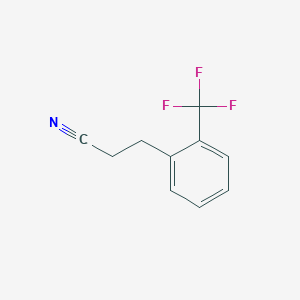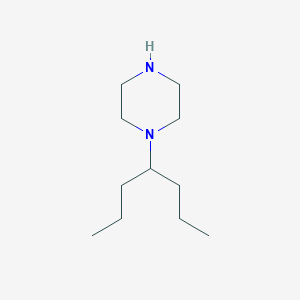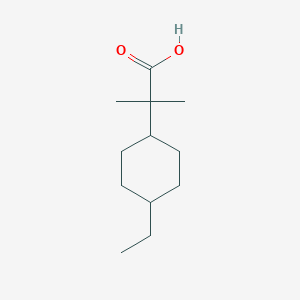![molecular formula C11H14BrFN2 B13608168 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine CAS No. 916792-20-6](/img/structure/B13608168.png)
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a piperazine moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of 2-fluorobenzylpiperazine.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study the effects of halogenated piperazine derivatives on cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The presence of the bromine and fluorine atoms enhances its binding affinity to certain receptors, leading to modulation of their activity. The compound may act as an agonist or antagonist depending on the target receptor and the specific biological context.
Comparaison Avec Des Composés Similaires
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine can be compared with other similar compounds such as:
1-[(2-Chloro-6-fluorophenyl)methyl]piperazine: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-[(2-Bromo-4-fluorophenyl)methyl]piperazine: The position of the fluorine atom on the phenyl ring is different, leading to variations in its chemical properties and interactions with biological targets.
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
916792-20-6 |
|---|---|
Formule moléculaire |
C11H14BrFN2 |
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
1-[(2-bromo-6-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Clé InChI |
ANUJGRCGZLUNEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC=C2Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



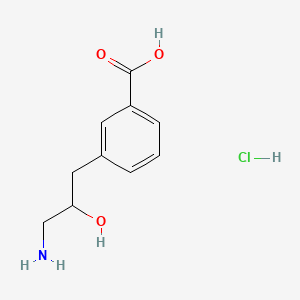
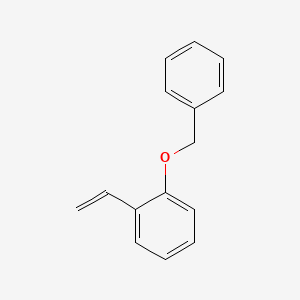
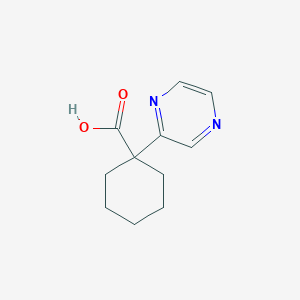
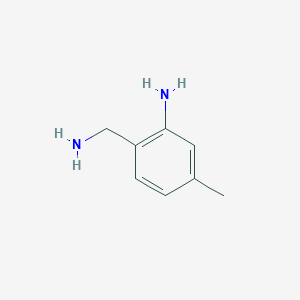



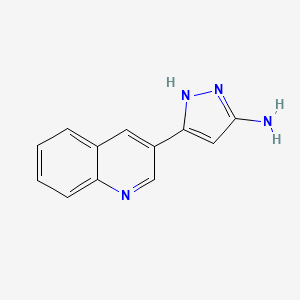
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
